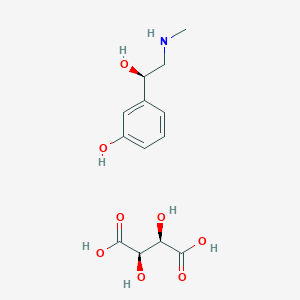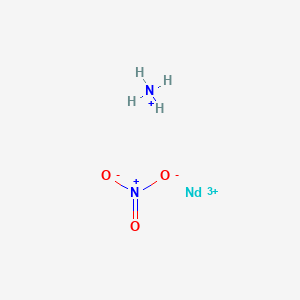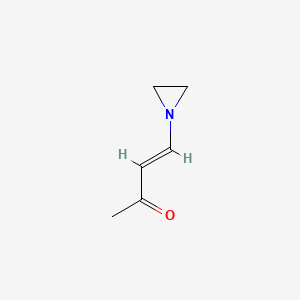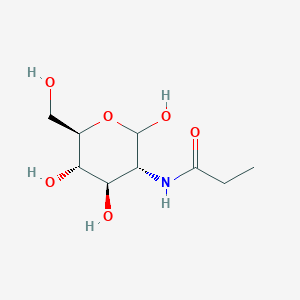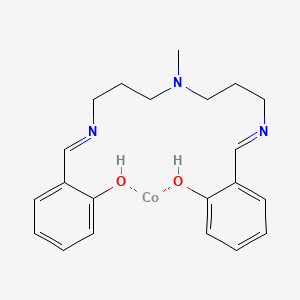
双(3-丙基亚甲基亚胺基水杨醛)甲氨基钴(II)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(salicylideniminato-3-propyl)methylaminocobalt(II) is a coordination compound that features a cobalt(II) ion complexed with salicylideniminato ligands. This compound is known for its catalytic properties and is used in various chemical reactions, particularly in oxidation and carbonylation processes .
科学研究应用
Bis(salicylideniminato-3-propyl)methylaminocobalt(II) has a wide range of scientific research applications, including:
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(salicylideniminato-3-propyl)methylaminocobalt(II) typically involves the reaction of cobalt(II) salts with salicylideniminato ligands under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at temperatures ranging from 290-292°C .
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory methods, with a focus on scalability and efficiency. The use of high-purity reagents and controlled reaction environments is crucial to ensure the quality and yield of the compound .
化学反应分析
Types of Reactions
Bis(salicylideniminato-3-propyl)methylaminocobalt(II) undergoes various types of chemical reactions, including:
Oxidation: It acts as a catalyst in the oxidation of para-substituted phenolics.
Reduction: It can participate in reduction reactions under specific conditions.
Substitution: The compound can undergo ligand substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions involving Bis(salicylideniminato-3-propyl)methylaminocobalt(II) include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out in organic solvents such as methanol or ethanol under controlled temperatures .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in oxidation reactions, the primary products are oxidized phenolic compounds .
作用机制
The mechanism by which Bis(salicylideniminato-3-propyl)methylaminocobalt(II) exerts its effects involves the coordination of the cobalt(II) ion with the salicylideniminato ligands. This coordination facilitates various catalytic processes, including electron transfer and activation of molecular oxygen. The molecular targets and pathways involved are primarily related to the catalytic activity of the cobalt(II) center .
相似化合物的比较
Similar Compounds
- N,N′-Bis(salicylidene)-1,2-phenylenediaminocobalt(II) monohydrate
- N,N′-Bis(salicylidene)ethylenediaminocobalt(II)
- Dichlorobis(triphenylphosphine)cobalt(II)
- Chloro(pyridine)bis(dimethylglyoximato)cobalt(III)
Uniqueness
Bis(salicylideniminato-3-propyl)methylaminocobalt(II) is unique due to its specific ligand structure, which imparts distinct catalytic properties. Its ability to catalyze a wide range of reactions, particularly in oxidation and carbonylation processes, sets it apart from other similar compounds .
属性
CAS 编号 |
15391-24-9 |
|---|---|
分子式 |
C21H27CoN3O2 |
分子量 |
412.4 g/mol |
IUPAC 名称 |
cobalt;2-[3-[3-[(2-hydroxyphenyl)methylideneamino]propyl-methylamino]propyliminomethyl]phenol |
InChI |
InChI=1S/C21H27N3O2.Co/c1-24(14-6-12-22-16-18-8-2-4-10-20(18)25)15-7-13-23-17-19-9-3-5-11-21(19)26;/h2-5,8-11,16-17,25-26H,6-7,12-15H2,1H3; |
InChI 键 |
ROYMMTUICCHINZ-UHFFFAOYSA-N |
SMILES |
CN(CCCN=CC1=CC=CC=C1O)CCCN=CC2=CC=CC=C2O.[Co] |
规范 SMILES |
CN(CCCN=CC1=CC=CC=C1O)CCCN=CC2=CC=CC=C2O.[Co] |
产品来源 |
United States |
Q1: What does the research tell us about the toxicity of Bis(salicylideniminato-3-propyl)methylaminocobalt(II) on Escherichia coli DH5α?
A1: The research utilized microcalorimetry to investigate the toxic effects of Bis(salicylideniminato-3-propyl)methylaminocobalt(II) on Escherichia coli DH5α growth. [] While the provided abstract doesn't detail specific findings, it suggests the study likely examines how the presence of this cobalt compound influences the metabolic activity and growth patterns of the bacteria. By analyzing the heat flow profiles generated through microcalorimetry, researchers can glean insights into the compound's impact on bacterial metabolism and potentially identify the concentration range where inhibitory effects become significant.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


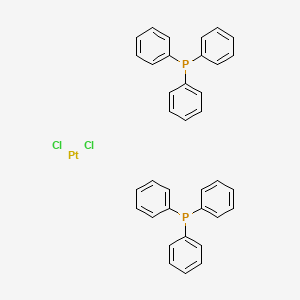



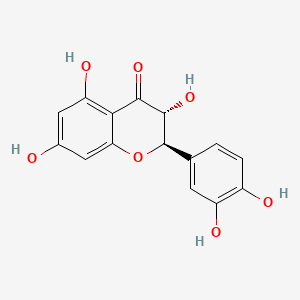
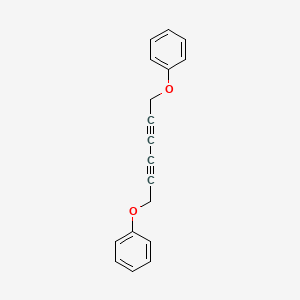
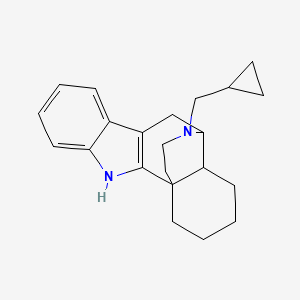
![Quinolinium,1-methyl-2-[(3-methyl-2(3H)-benzothiazolylidene)methyl]-, iodide (1:1)](/img/structure/B1144243.png)
